molecular formula C15H15FN4O2S B2985327 Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-34-8

Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2985327
CAS RN: 941947-34-8
M. Wt: 334.37
InChI Key: GDMIQMHMEPUCJV-UHFFFAOYSA-N
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Description

“Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a novel triazole-pyrimidine hybrid compound . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives is shown in Scheme 1 .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis Techniques

One study presents efficient and regioselective synthesis methods for derivatives of [1,2,4]triazolo[1,5-a]pyrimidines, which could be foundational for creating compounds similar to Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These methods yield compounds with promising biological activities, including the inhibition of influenza virus RNA polymerase, indicating potential for antiviral applications (Massari et al., 2017).

Antimicrobial Activity

Another study synthesized analogs of a compound structurally related to this compound to evaluate their tuberculostatic activity. The study found that some of these compounds showed promising activity against tuberculosis, suggesting potential applications in treating bacterial infections (Titova et al., 2019).

Structural Studies

The crystal structures of various [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, including those with functional groups similar to this compound, have been analyzed. These studies provide insights into the molecular arrangements and intermolecular interactions, which could inform the design of new compounds with enhanced biological activities (Boechat et al., 2014).

properties

IUPAC Name

methyl 7-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-8-11(13(21)22-2)12(9-4-6-10(16)7-5-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIQMHMEPUCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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